molecular formula C7H3Cl2F2NO3 B1402200 1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene CAS No. 1417569-58-4

1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene

Cat. No.: B1402200
CAS No.: 1417569-58-4
M. Wt: 258 g/mol
InChI Key: AWIDOJQZODQVIJ-UHFFFAOYSA-N
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Description

1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO₂), a chloro group (-Cl), and a difluoromethoxy group (-OCHF₂) attached to a benzene ring. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by chlorination and the introduction of the difluoromethoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and chlorinating agents like thionyl chloride or phosphorus pentachloride. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and difluoromethoxy groups can modulate the compound’s reactivity and binding affinity to target molecules, influencing its overall activity.

Comparison with Similar Compounds

1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene can be compared with similar compounds such as:

    1-Chloro-2,4-difluorobenzene: Lacks the nitro group, resulting in different reactivity and applications.

    2-Chloro-2,2-difluoroacetophenone: Contains a ketone group instead of a nitro group, leading to distinct chemical properties.

    1-Chloro-2,5-difluorobenzene: Similar structure but with different substitution pattern, affecting its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-chloro-2-[chloro(difluoro)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIDOJQZODQVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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